5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound belonging to the indazole family. This compound features a fluorine substituent at the fifth position of the indazole ring and a methyl group at the first position. Its unique structure positions it as a subject of interest in medicinal chemistry due to potential biological activities.
5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is classified as an indazole derivative. Indazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of fluorine in its structure may enhance its pharmacological profile by improving metabolic stability and bioavailability .
The synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be achieved through several methods involving cyclization reactions of appropriate precursors. One common approach involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions to form the indazole framework.
The molecular structure of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one consists of a fused bicyclic system featuring an indazole core with a tetrahydro configuration. The presence of a fluorine atom at position five contributes to its unique chemical properties.
The compound can undergo various chemical reactions typical for indazoles, including:
The reactivity of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is influenced by its electronic structure due to the presence of electronegative fluorine and the potential for resonance stabilization within the indazole system .
The mechanism of action for compounds like 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one often involves interaction with biological targets such as enzymes or receptors. The specific action may depend on the substituents on the indazole ring.
The chemical stability and reactivity are influenced by the presence of functional groups in its structure:
5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its structural features suggest possible uses in:
Research continues to explore its biological activities and optimize its pharmacological properties through structural modifications .
The tetrahydroindazole scaffold represents a privileged structure in medicinal chemistry, characterized by its partially saturated bicyclic framework that confers conformational flexibility while maintaining robust interactions with diverse biological targets. This core structure has emerged as a critical pharmacophore in the development of therapeutics targeting oncology, central nervous system disorders, and inflammatory conditions. The strategic incorporation of substituents—particularly fluorine atoms and methyl groups—enables precise modulation of electronic properties, bioavailability, and target binding affinity. The compound 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one exemplifies this approach, integrating fluorine-induced electronic effects and N-methylation to optimize its pharmacological profile [1] [8].
Tetrahydroindazole derivatives demonstrate remarkable versatility in targeting kinases and G-protein-coupled receptors, attributed to their dual hydrogen-bonding capability and spatial geometry. The partially saturated six-membered ring reduces planarity, enabling enhanced penetration into complex binding pockets inaccessible to fully aromatic scaffolds. Recent studies highlight their significance in sigma receptor modulation, particularly for sigma-2 (σ2), which regulates calcium signaling, cholesterol homeostasis, and tumor proliferation pathways. Compound 7g (Table 1), featuring a piperidine-linked tetrahydroindazole, achieved sub-micromolar affinity for σ2 (pKi = 6.8, Ki = 169 nM) with >100-fold selectivity over sigma-1 (σ1) receptors [3].
The scaffold's bioactivity stems from three key features:
Table 1: Bioactivity of Tetrahydroindazole Derivatives Targeting Sigma Receptors [3]
Compound | R2 Substituent | σ2 pKi ± SEM | σ2 Ki (nM) | σ1 Selectivity |
---|---|---|---|---|
7a | Phenyl | 5.7 ± 0.06 | 2193 | Low |
7g | Piperidine | 6.8 ± 0.1 | 169 | >100-fold |
7t | 4-(4-Pyridyl)piperidine | 7.8 ± 0.1 | 16 | >625-fold |
7e | Sulfonamide | 6.4 ± 0.1 | 439 | >100-fold |
Position-specific fluorination and methylation critically define the physicochemical and pharmacological behavior of tetrahydroindazoles. In 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6), these modifications impart distinct advantages:
Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) closely resembles hydrogen (1.20 Å), enabling isosteric replacement without inducing steric clashes [9].
N1-Methylation:
Table 2: Physicochemical Properties of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one [1] [2]
Property | Value |
---|---|
CAS No. | 2229261-23-6 |
Molecular Formula | C8H9FN2O |
Molecular Weight | 168.17 g/mol |
Boiling Point | 293.0 ± 40.0 °C (Predicted) |
Density | 1.41 ± 0.1 g/cm³ (Predicted) |
pKa | -0.49 ± 0.40 (Predicted) |
The bioactivity profiles of aromatic indazoles and their tetrahydro counterparts diverge significantly due to electronic saturation and three-dimensionality:
Geometry and Solubility:Saturation of the fused cyclohexanone ring in tetrahydroindazoles introduces non-planarity, reducing π-π stacking interactions and enhancing aqueous solubility. For instance, while aromatic indazoles (e.g., pazopanib) exhibit cLogP values >3.5, 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one has a predicted density of 1.41 g/cm³, correlating with improved solvation [1] [8].
Target Engagement:Fully aromatic indazoles (e.g., 7-nitroindazole) potently inhibit nitric oxide synthase (NOS) via coordination of the heme iron through the pyrazole nitrogen. In contrast, tetrahydroindazole-4-ones lose this capability due to carbonyl occupation at C4 but gain affinity for hydrolytic enzymes like kinases or ATPases through the ketone oxygen [6] [8].
Synthetic Versatility:The C4 carbonyl in tetrahydroindazol-4-ones serves as a handle for nucleophilic addition or condensation reactions, enabling rapid diversification. This contrasts with aromatic indazoles, where electrophilic substitution dominates synthetic routes [8] [10].
Table 3: Comparative Bioactivity of Indazole and Tetrahydroindazole Derivatives [3] [6] [8]
Scaffold Type | Representative Compound | Target | Potency | Key Interactions |
---|---|---|---|---|
Aromatic Indazole | 7-Nitro-1H-indazole | NOS-I | IC50 < 1 μM | Heme iron coordination |
Tetrahydroindazol-4-one | Compound 7t (Table 1) | σ2 Receptor | Ki = 16 nM | Carbonyl H-bond, hydrophobic packing |
N1-Methylated Indazole | Benzydamine | TNF-α Inhibition | IC50 = 5 μM | Cation-π interactions |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9